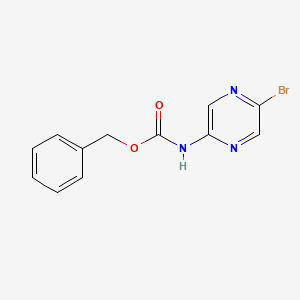

Benzyl N-(5-bromopyrazin-2-YL)carbamate

Description

Benzyl N-(5-bromopyrazin-2-YL)carbamate is a carbamate derivative featuring a pyrazine ring substituted with a bromine atom at the 5-position and a benzyl carbamate group at the 2-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where carbamates serve as protective groups for amines or as bioactive moieties in enzyme inhibitors . Its synthesis typically involves coupling reactions between activated carbamate precursors and pyrazine derivatives under anhydrous conditions, often using pyridine as a solvent .

The bromine atom enhances electrophilic reactivity, making it a versatile building block for further functionalization, while the pyrazine ring contributes to π-π stacking interactions in biological systems .

Properties

IUPAC Name |

benzyl N-(5-bromopyrazin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN3O2/c13-10-6-15-11(7-14-10)16-12(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPASGABSJVBBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CN=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-(5-bromopyrazin-2-YL)carbamate typically involves the reaction of 5-bromopyrazine-2-carboxylic acid with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods: Industrial production methods for Benzyl N-(5-bromopyrazin-2-YL)carbamate are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Benzyl N-(5-bromopyrazin-2-YL)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position of the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions:

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction Reactions:

Major Products Formed: The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield a corresponding amine derivative of the pyrazine ring .

Scientific Research Applications

Benzyl N-(5-bromopyrazin-2-YL)carbamate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound has potential biological activities, including anticancer properties.

Medicine: Due to its potential anticancer properties, Benzyl N-(5-bromopyrazin-2-YL)carbamate is being studied for its therapeutic applications in oncology.

Industry: The compound may be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl N-(5-bromopyrazin-2-YL)carbamate involves its interaction with specific molecular targets and pathways. In cancer research, the compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It achieves this by binding to and inhibiting the activity of matrix metalloproteinases (MMP-2 and MMP-9), which are enzymes involved in the degradation of the extracellular matrix and play a role in cancer metastasis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in heterocyclic cores, substituents, and carbamate modifications. Below is a comparative analysis:

Table 1: Physicochemical Properties of Selected Carbamates

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Heterocycle |

|---|---|---|---|---|

| Benzyl N-(5-bromopyrazin-2-YL)carbamate | C₁₂H₁₀BrN₃O₂ | 308.13 | 5-Bromo, benzyl carbamate | Pyrazine |

| Benzyl N-(5-bromo-1-benzothiophen-2-yl)carbamate | C₁₆H₁₂BrNO₂S | 362.24 | 5-Bromo, benzyl carbamate | Benzothiophene |

| Benzyl N-[1-(5-chloropyrimidin-2-yl)cyclopropyl]carbamate | C₁₅H₁₄ClN₃O₂ | 307.75 | 5-Chloro, cyclopropyl linkage | Pyrimidine |

| Benzyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate | C₂₀H₂₃BN₂O₄ | 354.2 | Boronate ester, benzyl carbamate | Pyridine |

Key Observations :

- The bromine atom in the pyrazine and benzothiophene analogs increases molecular weight compared to chlorinated or non-halogenated derivatives .

- Boronate-containing analogs (e.g., pyridine-based) exhibit enhanced solubility in polar solvents due to the dioxaborolane group .

Table 2: Enzyme Inhibition Profiles of Carbamates

Key Observations :

- Benzyl carbamates with aromatic substituents (e.g., 3-chlorophenyl in compound 28) show potent inhibition of both AChE and BuChE, with high selectivity for BuChE .

- The position of the benzyl carbamate group significantly impacts selectivity; substitution at the 2-position of isosorbide enhances BuChE inhibition .

Research Findings and Structure-Activity Relationships (SAR)

- Substituent Effects : Bromine at the 5-position of pyrazine increases electrophilicity, facilitating nucleophilic aromatic substitution, while chlorine in pyrimidine analogs enhances lipophilicity .

- Enzyme Inhibition : Bulky substituents (e.g., boronate esters) reduce AChE inhibition but improve selectivity for BuChE, aligning with trends observed in isosorbide-based carbamates .

Biological Activity

Benzyl N-(5-bromopyrazin-2-YL)carbamate is a compound that has garnered attention in recent years for its potential biological activities, particularly in the field of cancer therapy. This article provides an in-depth review of the biological activity associated with this compound, drawing from diverse research findings, case studies, and experimental data.

Chemical Structure and Properties

Benzyl N-(5-bromopyrazin-2-YL)carbamate can be characterized by its unique structure that incorporates a benzyl group, a brominated pyrazine moiety, and a carbamate functional group. The presence of the bromine atom is significant as it may enhance the compound's interaction with biological targets.

The biological activity of Benzyl N-(5-bromopyrazin-2-YL)carbamate has been primarily linked to its anticancer properties . Research indicates that compounds featuring pyrazine derivatives often exhibit mechanisms such as:

- Inhibition of cell proliferation : Studies have demonstrated that derivatives of pyrazine can effectively inhibit the growth of various cancer cell lines.

- Induction of apoptosis : The compound may trigger programmed cell death in cancer cells, which is crucial for limiting tumor growth.

- Anti-angiogenic effects : It could potentially inhibit the formation of new blood vessels that supply nutrients to tumors.

Anticancer Activity

Several studies have evaluated the anticancer potential of compounds related to Benzyl N-(5-bromopyrazin-2-YL)carbamate. For instance:

- Cell Line Studies : In vitro assays using human cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer) showed significant cytotoxic effects. The IC50 values for these compounds were reported as low as 4.64 µM for Jurkat cells, indicating potent activity against these malignancies .

- Mechanistic Insights : Molecular docking studies revealed strong binding affinities to key targets involved in cancer progression, such as matrix metalloproteinases (MMP-2 and MMP-9), suggesting that these interactions may contribute to its anticancer effects .

- Case Studies : A study focusing on a closely related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), highlighted its ability to arrest the cell cycle in the sub-G1 phase and inhibit angiogenesis through chick chorioallantoic membrane assays . This suggests that Benzyl N-(5-bromopyrazin-2-YL)carbamate may exhibit similar properties.

Data Table: Anticancer Activity Comparison

| Compound Name | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Benzyl N-(5-bromopyrazin-2-YL)carbamate | MCF-7 | TBD | Apoptosis induction |

| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea | Jurkat | 4.64 | Cell cycle arrest |

| Imidazo[1,2-a]pyrazine derivatives | NSCLC | TBD | Kinase inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.